((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl
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Overview
Description
((1S,3S,5S)-2-Azabicyclo[310]hexan-3-YL)methanol hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
the synthetic route involving the (3 + 2) annulation of cyclopropenes with aminocyclopropanes provides a scalable approach for producing this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,5S)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-yl acetate
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
Uniqueness
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride is unique due to the presence of a nitrogen atom within its bicyclic structure. This feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
[(1S,3S,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-5-1-4-2-6(4)7-5;/h4-8H,1-3H2;1H/t4-,5+,6+;/m1./s1 |
InChI Key |
PHCXFCNYKNKCJG-GAJRHLONSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N[C@@H]1CO.Cl |
Canonical SMILES |
C1C2CC2NC1CO.Cl |
Origin of Product |
United States |
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